molecular formula C24H22FN3O B3127349 N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide CAS No. 338410-76-7

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide

Cat. No.: B3127349
CAS No.: 338410-76-7
M. Wt: 387.4 g/mol
InChI Key: LIYVQGQBZZRRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and a fluorobenzene moiety, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenylethyl group and finally the attachment of the fluorobenzene carboxamide group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects. The fluorobenzene moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-4-fluorobenzenecarboxamide
  • N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-3-fluorobenzenecarboxamide

Uniqueness

Compared to similar compounds, N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom on the benzene ring can significantly affect the compound’s properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[1-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O/c1-15-12-20-21(13-16(15)2)27-23(26-20)22(14-17-8-4-3-5-9-17)28-24(29)18-10-6-7-11-19(18)25/h3-13,22H,14H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYVQGQBZZRRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147865
Record name N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338410-76-7
Record name N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338410-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
Reactant of Route 4
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.